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Introduction

The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the
nuclear receptor superfamily. It plays a critical role in reproductive biology, including the
regulation of the menstrual cycle, pregnancy, and mammary gland development. Dysregulation
of PR signaling is implicated in various pathologies, such as breast cancer and endometriosis.
Consequently, the PR is a significant target for drug discovery and development.

This application note provides a detailed protocol for a competitive radioligand binding assay to
determine the binding affinity of compounds for the progesterone receptor. The assay uses
Lilopristone (ZK 98.734), a potent PR antagonist, as a reference competitor against a
radiolabeled progestin, [3H]-Promegestone (R5020). This assay is a fundamental tool for
screening and characterizing novel PR modulators.

Lilopristone acts by competitively binding to the progesterone receptor, thereby inhibiting
progesterone from binding and initiating its downstream signaling cascade.[1][2][3] This
blockade of the receptor prevents the conformational changes required for the recruitment of
coactivators and subsequent transcription of target genes.[1][4]

Quantitative Data: Binding Affinity of Progestins
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The binding affinity of a test compound is typically determined by its ability to displace a
specific high-affinity radioligand. The resulting ICso value (the concentration of the competitor
that displaces 50% of the radioligand) can be converted to an inhibition constant (Ki) using the
Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand
used. Lilopristone is a high-affinity ligand for the progesterone receptor. While direct Ki values
can vary based on experimental conditions, its antiprogestational potency is comparable to or
greater than that of mifepristone.

. Typical ICso . .
Compound Receptor Ligand Type (M) Typical Ki (nM)
n
Progesterone Agonist
Progesterone ~1-10 ~0.5-5
Receptor (PR) (Endogenous)
Promegestone Progesterone Agonist
_ ~0.5-5 ~0.2-2
(R5020) Receptor (PR) (Synthetic)
Lilopristone (ZK Progesterone Antagonist
. ~0.5-5 ~0.2-2
98.734) Receptor (PR) (Synthetic)
Mifepristone Progesterone Antagonist
) ~0.2-2 ~0.1-1
(RU486) Receptor (PR) (Synthetic)

Note: The values presented are representative and can vary depending on the tissue source,
radioligand used, and specific assay conditions.

Experimental Protocols
Principle of the Assay

This competitive binding assay measures the ability of a test compound (e.g., Lilopristone) to
compete with a fixed concentration of a radiolabeled ligand ([2H]-R5020) for binding to the
progesterone receptor in a prepared tissue cytosol. The amount of radioligand bound to the
receptor is inversely proportional to the concentration and affinity of the test compound. By
measuring the bound radioactivity at various concentrations of the test compound, a
competition curve can be generated to determine the ICso.

Materials and Reagents
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PR Source: Uterine cytosol from estrogen-primed immature female rabbits or T47D human
breast cancer cells.

Radioligand: [®H]-Promegestone (R5020), specific activity 80-90 Ci/mmol.
Competitor: Lilopristone (ZK 98.734).
Non-specific Binding Control: Unlabeled Promegestone (R5020).

Assay Buffer (TEDG Buffer):

[e]

10 mM Tris-HCI, pH 7.4

1.5 mM EDTA

o

[¢]

1 mM Dithiothreitol (DTT, add fresh)

[e]

10% (v/v) Glycerol

Dextran-Coated Charcoal (DCC) Suspension:
o 0.5% (w/v) Norit A charcoal

o 0.05% (w/v) Dextran T-70

o In 10 mM Tris-HCI, pH 7.4

Scintillation Cocktail

Equipment:

[¢]

Homogenizer (e.g., Polytron)

[e]

Refrigerated ultracentrifuge

[e]

Microcentrifuge tubes

o

Pipettes
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o Liquid scintillation counter

o Ice bath

Preparation of Uterine Cytosol

o Euthanize estrogen-primed immature female rabbits and excise the uteri. Place them
immediately in ice-cold TEDG buffer.

Trim away fat and connective tissue. Weigh the uteri and mince the tissue finely with
SCissors.

Homogenize the minced tissue in 4 volumes (w/v) of ice-cold TEDG buffer using a Polytron
homogenizer with several short bursts. Keep the sample on ice at all times.

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet nuclei and cellular
debris.

Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for
60 minutes at 4°C to pellet the microsomal fraction.

The resulting supernatant is the cytosol containing the soluble progesterone receptors.
Carefully collect it, avoiding the lipid layer at the top and the pellet at the bottom.

Determine the protein concentration of the cytosol using a suitable protein assay (e.g.,
Bradford or BCA). Dilute the cytosol with TEDG buffer to a final protein concentration of 1-2
mg/mL.

Use the cytosol immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw
cycles.

Assay Procedure

» Prepare Reagent Dilutions:

o Prepare a stock solution of [3H]-R5020 in ethanol and dilute to a working concentration of
2 nM in TEDG buffer (for a final assay concentration of 1 nM).
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o Prepare a 200 pM stock of unlabeled R5020 in ethanol for determining non-specific
binding. Dilute to a working concentration of 2 uM in TEDG buffer (for a final assay
concentration of 1 uM).

o Prepare a stock solution of Lilopristone in ethanol or DMSO. Perform serial dilutions in
TEDG buffer to create a range of concentrations (e.g., from 10~ M to 10~¢ M).

e Set up Assay Tubes (in triplicate on ice):
o Total Binding (TB): 50 uL TEDG buffer + 50 uL [*H]-R5020 working solution.

o Non-specific Binding (NSB): 50 uL unlabeled R5020 working solution + 50 uL [3H]-R5020
working solution.

o Competitive Binding (Sample): 50 uL of each Lilopristone dilution + 50 pL [3H]-R5020
working solution.

e Initiate Binding Reaction:
o Add 100 pL of the prepared cytosol (~100-200 ug protein) to each tube.
o The final assay volume in each tube is 200 pL.
o Vortex gently and incubate for 18-24 hours at 4°C.
o Separation of Bound and Free Ligand:
o Add 200 pL of the ice-cold, well-mixed DCC suspension to each tube.

o Vortex immediately and incubate on ice for 10 minutes, with occasional vortexing. The
charcoal adsorbs the free radioligand.

o Centrifuge the tubes at 2,000 x g for 5 minutes at 4°C to pellet the charcoal.
e Quantification:

o Immediately after centrifugation, carefully transfer 300 uL of the supernatant (containing
the receptor-bound [3H]-R5020) from each tube into a scintillation vial.
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o Add 4 mL of scintillation cocktail to each vial.
o Cap the vials, vortex, and allow them to equilibrate in the dark for at least 30 minutes.

o Measure the radioactivity in each vial as counts per minute (CPM) or disintegrations per
minute (DPM) using a liquid scintillation counter.

Data Analysis

o Calculate Specific Binding (SB):

o SB = Total Binding (TB) CPM - Non-specific Binding (NSB) CPM
o Calculate Percent Specific Binding:

o For each concentration of Lilopristone, calculate the specific binding.

o % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
o Generate Competition Curve:

o Plot the % Specific Binding against the log concentration of Lilopristone.

o Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a
sigmoidal dose-response curve (variable slope). This will determine the ICso value for
Lilopristone.

o Calculate the Inhibition Constant (Ki):
o Use the Cheng-Prusoff equation to convert the ICso to a Ki value:
o Ki=ICso/ (1 + [L}/Kd)
= Where:

» |[Cso is the experimentally determined concentration of Lilopristone that inhibits 50%
of specific binding.

» [L] is the concentration of the radioligand ([3H]-R5020) used in the assay.
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» Kd is the equilibrium dissociation constant of the radioligand for the progesterone
receptor. This must be determined separately via a saturation binding experiment.

Visualizations
Workflow and Signaling Pathway Diagrams
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Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.
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Progesterone Receptor Signaling & Antagonism by Lilopristone
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Caption: Progesterone signaling and its inhibition by Lilopristone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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